molecular formula C4H8N4S B11768266 3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine CAS No. 65901-92-0

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine

Cat. No.: B11768266
CAS No.: 65901-92-0
M. Wt: 144.20 g/mol
InChI Key: RCNIVPWINMSHOV-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both methyl and methylthio groups on the triazole ring can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is a common pharmacophore in many bioactive molecules.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine depends on its application:

    Biological Activity: The compound can interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in pathogens.

    Chemical Reactivity: The presence of the methylthio group can influence the electron density on the triazole ring, affecting its reactivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-amino-5-mercapto-1,2,4-triazole: Similar structure but with a mercapto group instead of a methylthio group.

    5-Methylthio-1,2,4-triazole-3-thiol: Contains a thiol group instead of an amino group.

    4-Amino-3-methyl-1,2,4-triazole-5-thiol: Similar structure but with a thiol group at a different position.

Uniqueness

3-Methyl-5-(methylthio)-4h-1,2,4-triazol-4-amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a methylthio group and an amino group on the triazole ring provides distinct properties that can be exploited in various applications.

Properties

CAS No.

65901-92-0

Molecular Formula

C4H8N4S

Molecular Weight

144.20 g/mol

IUPAC Name

3-methyl-5-methylsulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C4H8N4S/c1-3-6-7-4(9-2)8(3)5/h5H2,1-2H3

InChI Key

RCNIVPWINMSHOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N)SC

Origin of Product

United States

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